1-(4-Bromo-3-methylphenyl)-5-chloro-1-oxopentane 1-(4-Bromo-3-methylphenyl)-5-chloro-1-oxopentane
Brand Name: Vulcanchem
CAS No.: 898760-94-6
VCID: VC2112633
InChI: InChI=1S/C12H14BrClO/c1-9-8-10(5-6-11(9)13)12(15)4-2-3-7-14/h5-6,8H,2-4,7H2,1H3
SMILES: CC1=C(C=CC(=C1)C(=O)CCCCCl)Br
Molecular Formula: C12H14BrClO
Molecular Weight: 289.59 g/mol

1-(4-Bromo-3-methylphenyl)-5-chloro-1-oxopentane

CAS No.: 898760-94-6

Cat. No.: VC2112633

Molecular Formula: C12H14BrClO

Molecular Weight: 289.59 g/mol

* For research use only. Not for human or veterinary use.

1-(4-Bromo-3-methylphenyl)-5-chloro-1-oxopentane - 898760-94-6

Specification

CAS No. 898760-94-6
Molecular Formula C12H14BrClO
Molecular Weight 289.59 g/mol
IUPAC Name 1-(4-bromo-3-methylphenyl)-5-chloropentan-1-one
Standard InChI InChI=1S/C12H14BrClO/c1-9-8-10(5-6-11(9)13)12(15)4-2-3-7-14/h5-6,8H,2-4,7H2,1H3
Standard InChI Key RORYZXLFCFOOMQ-UHFFFAOYSA-N
SMILES CC1=C(C=CC(=C1)C(=O)CCCCCl)Br
Canonical SMILES CC1=C(C=CC(=C1)C(=O)CCCCCl)Br

Introduction

Chemical Identity and Structural Characteristics

1-(4-Bromo-3-methylphenyl)-5-chloro-1-oxopentane (CAS No. 898760-94-6) is a halogenated ketone derivative consisting of a 4-bromo-3-methylphenyl group attached to a 5-chloropentan-1-one chain. The compound features a carbonyl group that connects the aromatic ring to the aliphatic chain, creating a ketone functional group. The presence of both bromine and chlorine atoms as halogens, along with the methyl group on the aromatic ring, contributes to its distinctive chemical behavior and reactivity profiles.

The structural composition involves an aromatic ring with specific substitution patterns that influence its chemical reactivity and physical properties. The compound belongs to the broader class of halogenated ketones, which are known for their utility in various organic synthesis applications, particularly as reactive intermediates in pharmaceutical and fine chemical production.

Molecular Structure and Identification

The compound contains an aromatic ring with bromine at the para position and a methyl group at the meta position relative to the ketone linkage. The aliphatic chain extends from the carbonyl group with a terminal chlorine atom. This specific substitution pattern creates a molecule with unique electronic and steric properties that can be leveraged in targeted chemical transformations.

The 4-bromo-3-methylphenyl group serves as an electron-withdrawing component, while the 5-chloropentanone chain provides additional functionality for potential chemical modifications. The presence of multiple reactive sites makes this compound versatile for various synthetic applications requiring halogenated intermediates.

Chemical Identifiers and Properties

The compound is uniquely identified through several standardized chemical identifiers that facilitate its tracking and cataloging in chemical databases and regulatory systems. The InChI key (RORYZXLFCFOOMQ-UHFFFAOYSA-N) provides a standardized digital representation of the molecular structure that enables consistent identification across different chemical information systems .

Physical and Chemical Properties

1-(4-Bromo-3-methylphenyl)-5-chloro-1-oxopentane possesses distinctive physical and chemical properties that influence its behavior in various applications and reactions. These properties are summarized in the following comprehensive table:

PropertyValueReference
Molecular FormulaC₁₂H₁₄BrClO
Molecular Weight289.596 g/mol
Density1.351 g/cm³
Boiling Point385.2°C at 760 mmHg
Flash Point186.7°C
Exact Mass287.992
Polar Surface Area (PSA)17.07
LogP4.34930
Refractive Index1.542
Physical StateNot specified in available data
Melting PointNot available in the search results

Solubility and Partition Coefficients

The relatively high LogP value (4.34930) indicates that 1-(4-Bromo-3-methylphenyl)-5-chloro-1-oxopentane has significant lipophilic character, suggesting poor water solubility but good solubility in organic solvents . This property is important when considering the compound's application in various reaction media and its potential behavior in biological systems if used in pharmaceutical research.

The moderate polar surface area (PSA) of 17.07 further supports the compound's lipophilic nature, which impacts its membrane permeability and solubility characteristics . These properties are crucial considerations for researchers working with this compound in various experimental settings.

Thermal Properties

The high boiling point (385.2°C at atmospheric pressure) indicates strong intermolecular forces, likely due to the presence of the halogen atoms and the aromatic system . This property affects the compound's stability during reactions requiring elevated temperatures and influences distillation or purification methods.

The flash point of 186.7°C suggests that while the compound is combustible, it presents a relatively low fire hazard under normal laboratory conditions . Nevertheless, appropriate safety precautions should be taken when handling this material at elevated temperatures.

Applications and Uses

Research and Development Applications

1-(4-Bromo-3-methylphenyl)-5-chloro-1-oxopentane is primarily intended for laboratory research applications, as indicated in the product information from Fluorochem which explicitly states: "Our products are intended for lab use only" . This restriction highlights its status as a specialty research chemical rather than a compound for general or industrial use.

The compound's bifunctional nature, featuring reactive sites at both the carbonyl group and the halogenated positions, makes it valuable as a building block in organic synthesis. Researchers can leverage these functional groups for selective transformations in the development of more complex molecules.

Regulatory ParameterValue
Tax Rebate Rate9.0%
Supervision ConditionsNone
Value Added Tax (VAT)17.0%
Most Favored Nation (MFN) Tariff5.5%
General Tariff30.0%

This information is particularly relevant for commercial transactions involving the importation or exportation of this compound across international borders .

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